molecular formula C9H21O4PSi B14688093 Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 31675-42-0

Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate

Cat. No.: B14688093
CAS No.: 31675-42-0
M. Wt: 252.32 g/mol
InChI Key: XFHVFYRNNIWQAR-UHFFFAOYSA-N
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Description

Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a trimethylsilyl-protected enol ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl-protected enol ethers under specific conditions. One common method includes the use of hexamethyldisilazane as a silylating agent in the presence of zinc (II) chloride as a catalyst . The reaction is carried out at room temperature, resulting in the formation of the desired compound with high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a precursor to biologically active phosphonates.

    Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the interaction of its phosphonate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable carbon-phosphorus bonds. The trimethylsilyl group provides protection during reactions, ensuring selective reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Trimethylsilyl phosphite
  • Diethyl {1-[(trimethylsilyl)oxy]butyl}phosphonate

Uniqueness

Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of a phosphonate group with a trimethylsilyl-protected enol ether. This structure provides enhanced stability and reactivity, making it a valuable reagent in various chemical transformations .

Properties

CAS No.

31675-42-0

Molecular Formula

C9H21O4PSi

Molecular Weight

252.32 g/mol

IUPAC Name

1-diethoxyphosphorylethenoxy(trimethyl)silane

InChI

InChI=1S/C9H21O4PSi/c1-7-11-14(10,12-8-2)9(3)13-15(4,5)6/h3,7-8H2,1-2,4-6H3

InChI Key

XFHVFYRNNIWQAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)O[Si](C)(C)C)OCC

Origin of Product

United States

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